Home > Products > Screening Compounds P64020 > 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine - 4649-12-1

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Catalog Number: EVT-334294
CAS Number: 4649-12-1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C9H11N3 . It is also known by other names such as 7-Azatryptamine and 1H-PYRROLO[2,3-B]PYRIDINE-3-ETHANAMINE . The compound has a molecular weight of 161.20 g/mol .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines was achieved by a SnCl2-catalyzed multicomponent reaction . The reaction proceeded chemo- and regioselectively in an atom-economic way, generating a library of 24 quinoline derivatives .


Molecular Structure Analysis

The InChI code for “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is 1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(NC=C2CCN)N=C1 .


Physical And Chemical Properties Analysis

The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 161.095297364 g/mol .

Indole derivative 1

  • Compound Description: This compound is a starting point for the development of HIV-1 attachment inhibitors. It interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. []
  • Relevance: This compound shares a similar core structure with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, but replaces the pyrrolo[2,3-b]pyridine moiety with an indole. This makes it a key structural analog for understanding the importance of the 7-azaindole moiety in the biological activity of related compounds. []

4-fluoro derivative 2

  • Relevance: Similar to Indole derivative 1, this compound provides insight into the structure-activity relationship of HIV-1 attachment inhibitors and highlights the impact of fluorine substitution on potency. The structural similarity to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, with the exception of the indole core, further emphasizes the importance of exploring diverse heterocyclic scaffolds for optimizing biological activity. []

BMS-378806 (3)

  • Compound Description: This 7-azaindole derivative, also known as Pexidartinib, acts as a potent HIV-1 attachment inhibitor. It exhibits improved pharmaceutical properties compared to 4-fluoro derivative 2, while retaining a similar inhibitory profile. []
  • Relevance: BMS-378806 is a direct structural analog of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, sharing the core pyrrolo[2,3-b]pyridine scaffold. The key difference lies in the substitution at the ethylamine side chain, where BMS-378806 features a complex substituent incorporating a benzoylpiperazine moiety. This comparison highlights the potential for modification at the ethylamine side chain to modulate activity and pharmacological properties within this class of compounds. []

7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

  • Compound Description: This compound demonstrated significant potency as a platelet-derived growth factor (PDGF) inhibitor. []

7d-9

  • Compound Description: Identified as a potent and selective PDGF-betaR inhibitor during a study focused on optimizing derivatives of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6). []
  • Relevance: As a derivative of 7d-6, this compound also shares the 1H-pyrrolo[2,3-b]pyridine core with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, further highlighting the potential of this core structure for developing inhibitors targeting different kinases. The varying selectivity profiles between 7d-9 and 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine underscore the impact of substituents on the pyrrolopyridine core in determining target specificity. []

7b-2

  • Compound Description: Displayed potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways in a study focused on optimizing derivatives of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6). []
  • Relevance: This compound further demonstrates the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, shared with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, in developing kinase inhibitors. The dual inhibitory activity of 7b-2 against both PDGF and VEGF, compared to the potential activities of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, underscores the significant impact of structural modifications on target selectivity and biological activity within this class of compounds. []
  • Compound Description: This compound was identified as a potential CDK9/cyclin T1 kinase inhibitor with anticancer properties through a pharmacophore modeling and docking study. []
  • Relevance: This compound shares the pyrrolo[2,3-b]pyridine core structure with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, but features distinct substitutions. Notably, it includes a pyrimidine ring linked to the pyrrolopyridine core and an ethanol group attached to the amino substituent. This comparison highlights the potential for diverse substitutions on the pyrrolo[2,3-b]pyridine scaffold to achieve targeted biological activity. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: Developed at Bayer Schering Pharma, this compound is a highly potent and selective Rho-kinase inhibitor. []
  • Relevance: This compound, while structurally distinct from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, contains a 1H-pyrrolo[2,3-b]pyridine moiety, demonstrating the recurring presence of this scaffold in the development of kinase inhibitors. The distinct structure and target profile of this compound, compared to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, emphasize the versatility of the pyrrolopyridine core as a starting point for developing diverse therapeutic agents. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound acts as a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. []

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

  • Compound Description: This compound is a potent HIV-1 attachment inhibitor that advanced to clinical studies. []

3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This class of nortopsentin analogues displays antiproliferative activity against various human tumor cell lines. []

2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (1)

  • Compound Description: This compound serves as a key pharmaceutical intermediate. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: This HIV-1 attachment inhibitor shows improved in vitro potency and pharmacokinetic properties compared to the previous clinical candidate BMS-488043. []
  • Relevance: Similar to BMS-488043, this compound features a pyrrolopyridine core, though in its isomeric pyrrolo[2,3-c]pyridine form. Comparing BMS-585248 to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine underscores the significance of the specific pyrrolopyridine isomer, the substitution pattern, and the overall molecular structure in influencing the potency and pharmacokinetic profile within this class of HIV-1 attachment inhibitors. []

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

  • Compound Description: This compound is a potent and selective in vitro tool compound for TAF1(2), showing antiproliferative synergy with the BET inhibitor JQ1. []
  • Relevance: Cpd27 shares a pyrrolopyridine core with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, but exists as the isomeric pyrrolo[2,3-c]pyridine. This difference, along with the distinct substitution patterns, highlights the diverse biological activities achievable through modifications of the pyrrolopyridine scaffold. While Cpd27 demonstrates potent and selective inhibition of TAF1(2), the specific biological activities of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine remain undefined, emphasizing the impact of structural variations on target selectivity and therapeutic potential. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3)

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety. []
  • Relevance: This compound highlights the presence of the pyrazolo[3,4-b]pyridine motif, a fused heterocycle structurally related to the pyrrolo[2,3-b]pyridine core of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. Despite sharing this structural element, the distinct overall structure of 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3) emphasizes the diverse chemical space that can be explored by modifying and expanding upon the pyrrolopyridine scaffold. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: Identified as a Type II DFG-out inhibitor of RIPK3 kinase, offering a novel approach for modulating necroptosis signaling. []

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

  • Compound Description: A novel nortopsentin analog acting as a cyclin-dependent kinase 1 (CDK1) inhibitor, exhibiting significant antitumor activity in peritoneal mesothelioma models. []

3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

  • Compound Description: Similar to 1f, this compound is a potent nortopsentin analog and a CDK1 inhibitor, demonstrating efficacy in peritoneal mesothelioma models. []
  • Relevance: This compound, like 1f, shares the 1H-pyrrolo[2,3-b]pyridine core with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine but features a different substitution pattern with a thiazole-indole moiety. This comparison further emphasizes the importance of substituent modifications on the 1H-pyrrolo[2,3-b]pyridine core in achieving diverse biological activities and therapeutic potential. []

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

  • Compound Description: Another potent nortopsentin analog and CDK1 inhibitor, exhibiting antitumor activity in peritoneal mesothelioma models. []
  • Relevance: Similar to 1f and 3f, this compound emphasizes the versatility of the 1H-pyrrolo[2,3-b]pyridine core, shared with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, for developing CDK1 inhibitors. The presence of a distinct thiazole-fluoroindole substituent on the pyrrolopyridine core highlights the importance of structure-activity relationships within this class of compounds. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound acts as a Selective Serotonin One F Receptor Agonist (SSOFRA) and has potential clinical use in the treatment of migraine. []
  • Relevance: This compound shares a pyrrolopyridine core with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, but incorporates the isomeric pyrrolo[3,2-b]pyridine system. This subtle difference in the core, coupled with the distinct propanamide and piperidinyl substituents, highlights the significant impact of even minor structural variations on target selectivity and therapeutic applications within the broader class of pyrrolopyridine-containing compounds. []

(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (22)

  • Compound Description: This compound emerged as a potent type II CDK8 inhibitor, demonstrating significant antitumor activity against colorectal cancer in vitro and in vivo. []
  • Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine core with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, this compound exemplifies the potential of this scaffold for developing anticancer agents. The presence of a phenylpropenamide moiety linked to the pyrrolopyridine core, along with specific substitutions, highlights the impact of structural modifications on target specificity and therapeutic activity. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: This orally bioavailable CGRP receptor antagonist shows potential for treating migraine. [, ]
  • Relevance: Though structurally distinct from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, MK-0974 contains an imidazo[4,5-b]pyridine moiety. This structural element is related to the pyrrolo[2,3-b]pyridine core, highlighting the broader application of fused heterocycles containing a pyridine ring in medicinal chemistry. The distinct structure and target profile of MK-0974 underscore the potential for diverse pharmacological activities within this class of compounds. [, ]
Overview

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrrolo[2,3-b]pyridine derivative, which is known for its biological activity, particularly in inhibiting various protein kinases involved in tumor progression and other diseases.

Source and Classification

The compound can be sourced from various chemical suppliers and is identified by its chemical formula C9H11N3C_9H_{11}N_3 with a molecular weight of approximately 197.67 g/mol. It is categorized under the broader class of pyridine derivatives, specifically those that contain a fused pyrrole ring structure. Pyrrolo[2,3-b]pyridines are recognized for their diverse pharmacological properties, making them significant in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves several steps:

  1. Starting Materials: The synthesis begins with substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives.
  2. Reagents: Common reagents include acetylacetone, ethyl cyanoacetate, and malononitrile.
  3. Reaction Conditions: The reactions are often conducted under reflux conditions in the presence of acetic acid and hydrochloric acid as catalysts to facilitate the cyclization and formation of the target molecule.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H11N3C_9H_{11}N_3
  • Molecular Weight: 197.67 g/mol
  • CAS Number: 1417567-47-5
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of amines and heterocycles, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: It can undergo cyclization to form more complex structures or derivatives.
  3. Condensation Reactions: The presence of reactive functional groups allows for condensation with aldehydes or ketones.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine primarily involves the inhibition of specific protein kinases that play pivotal roles in cancer cell signaling pathways. By targeting these kinases, the compound can disrupt cellular processes such as proliferation, migration, and survival of cancer cells.

Data

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various tumor types. For instance, one study reported that certain derivatives showed IC50 values in the low nanomolar range against FGFRs, indicating strong inhibitory potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline material.
  • Solubility: Soluble in common organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Reactivity: As an amine, it is prone to undergo protonation under acidic conditions and can form salts.
  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and extreme temperatures.
Applications

Scientific Uses

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has several notable applications:

  1. Medicinal Chemistry: Its derivatives are being investigated for their potential use in treating various cancers by inhibiting key signaling pathways.
  2. Biochemical Research: Used as a tool compound in studies aimed at understanding kinase signaling mechanisms.
  3. Pharmaceutical Development: Serves as a lead compound for further optimization to enhance efficacy and reduce side effects in therapeutic applications .

Properties

CAS Number

4649-12-1

Product Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12)

InChI Key

CSBXAJWXUYDUTM-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CCN)N=C1

Synonyms

7-azatryptamine

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.